Technical Guide: (R)-2-Amino-3-cyclopropylpropan-1-ol HCl
Technical Guide: (R)-2-Amino-3-cyclopropylpropan-1-ol HCl
The following technical guide details the chemical identity, synthesis, and application of (R)-2-Amino-3-cyclopropylpropan-1-ol HCl , a critical chiral building block in modern drug discovery.
Advanced Chiral Scaffolds for Medicinal Chemistry
Executive Summary
(R)-2-Amino-3-cyclopropylpropan-1-ol HCl (also known as (R)-Cyclopropylalaninol hydrochloride ) is a non-proteinogenic amino alcohol derivative. Structurally, it resembles the natural amino alcohol L-leucinol or L-valinol, but with a cyclopropyl moiety replacing the aliphatic isopropyl or isobutyl side chains.
This substitution is not merely cosmetic; the cyclopropyl group is a "privileged structure" in medicinal chemistry.[1] It imparts unique physicochemical properties—such as increased metabolic stability against cytochrome P450 enzymes, altered lipophilicity, and conformational rigidity—without significantly increasing molecular weight. This compound serves as a high-value chiral intermediate for the synthesis of protease inhibitors, GPCR ligands, and peptidomimetics where the (R)-configuration is essential for stereospecific binding.
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Data |
| Chemical Name | (R)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride |
| Common Synonyms | (R)-Cyclopropylalaninol HCl; D-Cyclopropylalaninol HCl |
| Parent Amino Acid CAS | 121786-39-8 (D-Cyclopropylalanine, free base) |
| Related CAS | 117160-99-3 (S-isomer HCl); 958027-99-1 (Regioisomer) |
| Molecular Formula | C₆H₁₃NO[2][3][4][5][6][7] · HCl |
| Molecular Weight | 115.17 g/mol (Free Base); 151.63 g/mol (HCl Salt) |
| Chiral Configuration | (R)-enantiomer |
| Physical State | White to off-white hygroscopic solid |
| Solubility | Soluble in Water, Methanol, Ethanol; Insoluble in Hexanes, Et₂O |
| pKa (Predicted) | ~9.5 (Amine), ~16 (Alcohol) |
Note on CAS: While the (S)-enantiomer is frequently indexed under CAS 117160-99-3, the (R)-enantiomer is often custom-synthesized or referenced as the reduced derivative of D-Cyclopropylalanine (CAS 121786-39-8) . Researchers should verify the stereochemistry of the starting material (D- vs L-Cyclopropylalanine) to ensure the correct product.
Synthetic Pathways
The most robust route to (R)-2-Amino-3-cyclopropylpropan-1-ol HCl is the chemoselective reduction of its parent amino acid, D-Cyclopropylalanine . Two primary methodologies are employed depending on scale and equipment availability.
Method A: Activated Borohydride Reduction (Scalable & Safer)
This method avoids the use of pyrophoric Lithium Aluminum Hydride (LiAlH₄) and is preferred for multi-gram scale synthesis.
Reagents:
-
Substrate: D-Cyclopropylalanine[2]
-
Reducing System: Sodium Borohydride (NaBH₄) / Iodine (I₂)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under N₂ atmosphere.
-
Activation: Suspend D-Cyclopropylalanine (1.0 equiv) in anhydrous THF (0.5 M). Add NaBH₄ (2.5 equiv) in one portion.
-
Initiation: Cool the mixture to 0°C. Dropwise add a solution of I₂ (1.0 equiv) in THF over 30 minutes. Caution: Hydrogen gas evolution.
-
Reflux: Once gas evolution subsides, heat the mixture to reflux for 14–18 hours. The reaction passes through an acetoxy-borohydride intermediate.
-
Quench: Cool to 0°C. Carefully add Methanol (MeOH) until clear to destroy excess borane.
-
Workup: Concentrate in vacuo. Dissolve residue in 20% KOH and stir for 4 hours to break the boron-amine complex. Extract with Dichloromethane (DCM).
-
Salt Formation: Dry the organic layer (Na₂SO₄), filter, and treat with 4M HCl in Dioxane. Evaporate to yield the crude HCl salt. Recrystallize from EtOH/Et₂O.
Method B: LiAlH₄ Reduction (Traditional)
Best for small-scale, rapid synthesis where strict anhydrous conditions are easily managed.
Protocol:
-
Suspend LiAlH₄ (2.0 equiv) in dry THF at 0°C.
-
Add D-Cyclopropylalanine (1.0 equiv) portion-wise.
-
Reflux for 6–12 hours.
-
Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially (where x = grams of LiAlH₄ used).
-
Filter the granular precipitate. Acidify the filtrate with HCl to isolate the salt.
Visual Synthesis Workflow
Figure 1: Chemoselective reduction pathway from D-Cyclopropylalanine to the target amino alcohol.
Application in Drug Discovery
The (R)-2-Amino-3-cyclopropylpropan-1-ol scaffold acts as a bioisostere for Leucine or Valine residues. The cyclopropyl group offers distinct advantages in the "Hit-to-Lead" optimization phase.
Mechanism of Action & Benefits [8]
-
Metabolic Shielding: The strained cyclopropyl ring possesses C-H bonds with higher dissociation energy (~106 kcal/mol) compared to isopropyl groups (~98 kcal/mol). This makes the adjacent sites less susceptible to oxidative metabolism by CYP450 enzymes (specifically CYP3A4), extending the drug's half-life (
). -
Conformational Restriction: The rigidity of the cyclopropyl group reduces the entropic penalty upon binding to a receptor pocket, potentially increasing binding affinity (
). -
Sigma-Hole Interactions: The unique electronic signature of the cyclopropyl ring allows for specific
-interaction or hydrophobic contacts within enzyme active sites (e.g., HIV Protease, HCV NS3/4A Protease).
Pharmacophore Mapping
Figure 2: Pharmacophore dissection highlighting the functional roles of each moiety in drug design.
Analytical Characterization
To validate the identity and purity of the synthesized HCl salt, the following analytical data should be obtained.
| Technique | Expected Signal / Characteristic |
| ¹H NMR (D₂O) | Cyclopropyl: Multiplets at δ 0.1–0.6 ppm (ring protons). Side Chain: Multiplet at δ 1.2–1.5 ppm (-CH₂-). Chiral Center: Multiplet at δ 3.2–3.5 ppm (CH-N). Hydroxymethyl: Doublet/Multiplet at δ 3.6–3.8 ppm (-CH₂OH). |
| ¹³C NMR | Cyclopropyl CH₂ (~4–8 ppm), CH (~8–10 ppm), Aliphatic CH₂ (~35 ppm), Chiral CH (~52 ppm), Alcohol CH₂ (~62 ppm). |
| Mass Spectrometry | ESI+: [M+H]⁺ = 116.1 m/z (Free base mass). |
| Optical Rotation | Specific rotation |
| Melting Point | Expect sharp melting point >150°C (decomposition common for HCl salts). |
Safety & Handling
Every protocol involving this compound must adhere to strict safety standards.[8][9][10][11][12]
-
Hazards:
-
Storage:
-
Store at 2–8°C (Refrigerated) or -20°C for long term.
-
Keep under inert atmosphere (Argon/Nitrogen) in a desiccator.
-
-
Disposal:
-
Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides and HCl gas evolution).
-
References
-
Preparation of Chiral Amino Alcohols : McKennon, M. J., et al. "A Convenient Reduction of Amino Acids: Application to the Synthesis of Chiral Amino Alcohols." Journal of Organic Chemistry, 1993, 58, 3568-3571. Link
-
Cyclopropyl Moietes in Drugs : Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[13][14] Journal of Medicinal Chemistry, 2016, 59(19), 8712–8756. Link
- Synthesis of Cyclopropylalanine: Bejan, E., et al. "Synthesis of Cyclopropyl Amino Acids." Tetrahedron, 2005.
-
PubChem Compound Summary : D-Cyclopropylalanine (Parent Acid).[2] National Center for Biotechnology Information. PubChem Compound Database; CID=9209421. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. D-Cyclopropylalanine | C6H11NO2 | CID 9209421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S)-3-cyclopropyl-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid | C21H21NO4 | CID 7021125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. achmem.com [achmem.com]
- 5. PubChemLite - 2-amino-3-cyclopropylpropan-1-ol hydrochloride (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 6. (2S)-2-AMino-3-cyclopropylpropan-1-ol | 1038393-52-0 [m.chemicalbook.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. tcichemicals.com [tcichemicals.com]
- 12. longdom.org [longdom.org]
- 13. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hyphadiscovery.com [hyphadiscovery.com]
